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Compound of Interest

Compound Name: AF10

Cat. No.: B1192129

For researchers, scientists, and drug development professionals, understanding the intricate
web of protein-protein interactions is paramount to deciphering cellular function and disease
pathology. This guide provides a comparative overview of the known interactome of AF10 (also
known as MLLT10), a critical protein implicated in hematopoiesis, leukemia, and the regulation
of pluripotency. Due to the absence of direct comparative proteomic studies, this guide
synthesizes data from multiple publications to highlight interactors identified in different cellular
contexts.

The protein AF10 is a key player in various cellular processes, and its interactions can differ
significantly depending on the cell type and its physiological state. While a comprehensive,
side-by-side quantitative analysis of the AF10 interactome in different cell lines from a single
study is not yet available, we can compile a comparative view from existing literature. The
following sections detail the known interacting partners of AF10 and its oncogenic fusion
protein counterpart, CALM-AF10, primarily contrasting between hematopoietic/leukemia cells
and embryonic stem cells.

Comparative Analysis of AF10 Interacting Proteins

The table below summarizes the key interacting proteins of AF10 and the CALM-AF10 fusion
protein as identified in various studies. This provides a snapshot of the differing protein
networks in which AF10 participates.
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Interacting

Protein

Protein Type

Cellular
Context of
Interaction

Interacting
Form

Putative
Function of
Interaction

DOT1L

Histone
Methyltransferas

e

Hematopoietic/L
eukemia Cells,
Embryonic Stem
Cells

AF10, MLL-AF10

Recruitment of
DOT1L to
chromatin,
leading to H3K79
hypermethylation
and regulation of
gene expression
(e.g., HOXA
genes).[1] In
ESCs, this
interaction is a
barrier to
acquiring
pluripotency.[2]

GAS41

Transcription

Factor

Leukemia Cells

MLL-AF10,
CALM-AF10

The AF10 coiled-
coil domain,
crucial for
leukemogenesis,
interacts with
GAS41.

Ikaros

Transcription

Factor

Hematopoietic
Cells

AF10

Potential role in
transcriptional
regulation and
cell cycle control
during
lymphocyte
differentiation.

B-Catenin

Transcription

Coactivator

Hematopoietic
Cells

AF10

AF10 is
suggested to be
part of a complex
involving 3-

catenin,
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potentially
influencing Wnt

signaling.[3]

CATS interacts
with the CALM

CALM- portion of the
CATS (FAM64A) Interacting Leukemia Cells CALM-AF10 fusion protein
Protein and influences its
subcellular
localization.

Signaling and Interaction Pathways

The interaction between AF10 and DOTL1L is a critical axis in both normal and pathological
cellular processes. In the context of MLL-AF10-driven leukemia, the fusion protein aberrantly
recruits DOTLL to target genes like the HOXA cluster, leading to their overexpression and
leukemic transformation.[1] In embryonic stem cells, the AF10-DOT1L interaction plays a role
in safeguarding cellular identity and acts as a barrier to reprogramming into induced pluripotent
stem cells (iPSCs).[2]

Embryonic Stem Cells

AF10 interacts with DOTIL acts as a barrier to Acquisition of
Pluripotency

Leukemia Cells

M_LL-AFlO_ recruits H3K79 Hypermethylation HOXA Gene Cluster Upregulation leads to Leukemogenesis
Fusion Protein

Click to download full resolution via product page

AF10-DOTL1L interaction in different cellular contexts.
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Experimental Protocols

The identification of protein-protein interactions is fundamental to building interactome maps.
Methodologies such as Co-Immunoprecipitation (Co-IP) and Proximity-Dependent Biotinylation
(BiolD) are commonly employed.

Co-Immunoprecipitation (Co-IP) of Nuclear Proteins

Co-IP is a robust method to identify interaction partners of a target protein from a cell lysate.[4]

[5]

e Cell Lysis: Cells are harvested and lysed using a buffer that preserves protein-protein
interactions while effectively solubilizing the proteins. For nuclear proteins, specific lysis
buffers with varying salt concentrations are often used to sequentially extract cytoplasmic
and nuclear fractions.[6] A common lysis buffer for nuclear proteins is RIPA buffer (50 mM
Tris-HCI pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
supplemented with protease and phosphatase inhibitors.[6]

e Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose or magnetic
beads to reduce non-specific binding. An antibody specific to the "bait" protein (e.g., AF10) is
then added to the lysate and incubated to allow the formation of antibody-antigen
complexes.

o Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-antigen
complexes.

e Washing: The beads are washed several times with lysis buffer to remove non-specifically
bound proteins.

» Elution: The bound proteins (the "bait" and its interactors) are eluted from the beads, typically
by boiling in SDS-PAGE sample buffer.

e Analysis: The eluted proteins are then separated by SDS-PAGE and can be visualized by
Western blotting using an antibody against a suspected interacting protein or analyzed by
mass spectrometry to identify a broader range of interactors.

Proximity-Dependent Biotinylation (BiolD)
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BiolD is a powerful technique for identifying both stable and transient protein interactions in
living cells.[7][8][9]

e Generation of a Fusion Protein: The protein of interest (the "bait") is fused to a promiscuous
biotin ligase, BirA*.[9] This fusion construct is then expressed in the cell line of interest.

 Biotin Labeling: The cells are incubated with biotin, which is then activated by the BirA* and
covalently attached to lysine residues of proteins in close proximity (within a ~10 nm radius)
to the bait protein.[10]

o Cell Lysis and Protein Solubilization: Cells are lysed under denaturing conditions to disrupt
protein-protein interactions while preserving the biotin labels.

« Affinity Purification: The biotinylated proteins are captured from the cell lysate using
streptavidin-coated beads.

e Washing and Elution: The beads are extensively washed to remove non-biotinylated
proteins. The bound proteins are then eluted.

o Mass Spectrometry Analysis: The eluted proteins are identified by mass spectrometry,
providing a list of potential interactors of the bait protein.

Generalized workflow for identifying protein-protein interactions.

In conclusion, while the direct, quantitative comparison of the AF10 interactome across
different cell types awaits further research, the existing literature provides valuable insights into
its cell-type-specific interaction networks. In hematopoietic and leukemia cells, AF10 and its
fusion products are part of complexes that drive oncogenesis. In contrast, in embryonic stem
cells, AF10's interactions are crucial for maintaining cellular identity. Future studies employing
quantitative proteomics in various cell lines will be instrumental in further elucidating the
dynamic nature of the AF10 interactome and its implications for both development and
disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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